Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-
Description
Pyrocatechol (1,2-benzenediol) derivatives are of significant interest due to their redox activity, chelating properties, and biological relevance. The compound Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- features a catechol moiety linked to a thiazole ring substituted with a 3,5-dimethylpyrazole group. This hybrid structure combines the electron-rich aromaticity of pyrocatechol with the heterocyclic diversity of thiazole and pyrazole, which are known for their roles in medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) .
Properties
CAS No. |
75007-31-7 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13N3O2S/c1-8-5-9(2)17(16-8)14-15-11(7-20-14)10-3-4-12(18)13(19)6-10/h3-7,18-19H,1-2H3 |
InChI Key |
KWBGYGKODFZVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- typically involves the condensation of pyrocatechol with 3,5-dimethyl-1-pyrazole and a thiazole derivative. The reaction conditions often require the use of a suitable solvent, such as toluene, and a catalyst to facilitate the condensation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds. These products can have different properties and applications depending on the nature of the substituents introduced.
Scientific Research Applications
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-, also known as 4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, is a chemical compound with potential applications in scientific research . This compound has a molecular weight of 287.34 g/mol and the molecular formula .
Chemical Structure and Identifiers
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- has various identifiers, including:
- IUPAC Name: 4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
- CAS Number: 75007-31-7
- PubChem CID: 3058316
- Synonyms: A few synonyms include BRN 5091251, 4-(2-(3,5-Dimethyl-1-pyrazolyl)-4-thiazolyl)pyrocatechol, and 1-(4-(3,4-Dihydroxyphenyl)thiazol-2-yl)-3,5-dimethylpyrazole .
- InChI: InChI=1S/C14H13N3O2S/c1-8-5-9(2)17(16-8)14-15-11(7-20-14)10-3-4-12(18)13(19)6-10/h3-7,18-19H,1-2H3
- SMILES: CC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)O)O)C
Potential Research Applications
While the search results do not provide specific case studies or comprehensive data tables detailing the applications of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-, they do point to research involving pyrazoles and thiazoles, which are key components of the compound. This suggests potential research avenues:
- Antimicrobial and Anticonvulsant Activity: Research on thiazole derivatives has demonstrated anticonvulsant properties . Pyrazole derivatives have exhibited antioxidant and antimicrobial activity . Therefore, pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- might be explored for similar activities.
- Antitumor Agents: Pyrazolic analogs have been investigated as potential antitumor agents . Thiazole pyrimidine derivatives have been evaluated for anticancer activity, with some compounds showing significant antiproliferative effects against various human cancer cell lines .
- Catalysis: Pyrazole-based ligands have applications in catalysis . Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl) could potentially be used in the synthesis of new catalysts.
- Material Science: Further research could explore the applications of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- in creating novel materials, utilizing its unique structural properties.
Mechanism of Action
The mechanism of action of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, leading to the desired biological effects. Additionally, the compound’s aromatic rings and heterocyclic moieties allow it to interact with proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in the fusion of pyrocatechol, thiazole, and pyrazole. Comparable compounds include:
Key Observations :
- Ring Systems : The target compound’s thiazole (5-membered) contrasts with thiadiazines (6-membered) in , which may alter electronic properties and steric hindrance .
- Substituents : Unlike diazenyl groups in ’s thiadiazines, the pyrocatechol moiety introduces redox-active hydroxyl groups, enhancing metal-binding capacity .
- Bioactivity : Thiazole-pyrazole hybrids in exhibit antimicrobial activity, while GW583340 () targets kinases, suggesting divergent biological applications .
Reactivity and Stability
- Pyrocatechol Stability: The catechol group is prone to oxidation, forming quinones, whereas thiadiazines in are stabilized by sulfur and nitrogen atoms .
- Pyrazole Reactivity: 3,5-Dimethylpyrazole’s electron-donating methyl groups reduce nucleophilicity compared to amino-substituted pyrazoles in , which readily react with isothiocyanates .
- Thiazole Functionalization : The thiazole’s nitrogen and sulfur atoms may participate in coordination chemistry, similar to thiabendazole’s metal-binding behavior in pesticides .
Biological Activity
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is a compound that combines the structural features of pyrazole and thiazole, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- can be represented as follows:
- Molecular Formula : C14H13N3O2S
- Molecular Weight : 273.34 g/mol
- SMILES Notation : CC1=NN(C2=NC(=S)C=C2)C(C)=C1N+=O
This compound features a pyrazole moiety substituted with a thiazole ring, which contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL . Pyrocatechol derivatives have similarly demonstrated effectiveness against Aspergillus niger and other pathogens.
Antioxidant Properties
The antioxidant potential of pyrazole compounds has been widely studied. Pyrocatechol itself has shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The presence of the thiazole ring enhances this activity through synergistic effects.
Anti-inflammatory Effects
In vitro assays have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Some studies have reported that pyrazole-thiazole hybrids possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to Pyrocatechol have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results in inhibiting cell proliferation .
Data Table: Biological Activities of Pyrocatechol Derivatives
| Biological Activity | Tested Compound | Concentration | Effect Observed |
|---|---|---|---|
| Antimicrobial | Pyrocatechol | 40 µg/mL | Inhibition of E. coli growth |
| Antioxidant | Pyrocatechol | Varies | Free radical scavenging activity |
| Anti-inflammatory | Pyrocatechol | Varies | Inhibition of TNF-α production |
| Anticancer | Pyrocatechol | Varies | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against Bacillus coccus, revealing that certain modifications in the structure led to enhanced activity. The study concluded that the incorporation of thiazole rings significantly improved the antimicrobial properties compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives. They found that these compounds effectively reduced LPS-induced inflammation in macrophages by downregulating pro-inflammatory mediators. This highlights their potential for developing new anti-inflammatory agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
Pyrazole-Thiazole Coupling : React 3,5-dimethylpyrazole with a thiazole precursor (e.g., 4-bromothiazole) under Pd-catalyzed cross-coupling conditions .
Pyrocatechol Functionalization : Introduce the thiazolyl-pyrazolyl moiety to pyrocatechol via nucleophilic aromatic substitution or Ullmann-type coupling, using CuI/ligand systems in DMF at 110–120°C .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., ethanol for reflux ) and catalyst loading to improve yield.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, thiazole protons at δ 7.5–8.0 ppm) .
- X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolyl-thiazole linkage angles ~120°) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS expected [M+H] ~315–330 Da) .
Advanced: How can researchers address discrepancies in biological activity data across structurally similar derivatives?
Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., substituent electronic effects). Mitigation strategies include:
Comparative SAR Studies : Synthesize analogs with controlled modifications (e.g., methyl vs. phenyl groups on pyrazole) and test bioactivity in standardized assays .
Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding motifs (e.g., hydrogen bonding with thiazole sulfur) .
Meta-Analysis : Aggregate data from multiple studies (e.g., IC values against kinase targets) to identify trends .
Advanced: What computational tools are suitable for predicting pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%ABS), logP (~2.5–3.0), and CYP450 interactions .
- Docking Studies : Employ AutoDock Vina to simulate binding to targets (e.g., COX-2 or MAP kinases) using crystallographic data from related structures .
- QM/MM Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:1) or DMF/ethanol mixtures to remove unreacted precursors .
- Column Chromatography : Optimize silica gel columns with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%) .
Advanced: How can researchers design experiments to evaluate the antioxidant mechanism of pyrocatechol derivatives?
Methodological Answer:
Radical Scavenging Assays :
- DPPH/ABTS : Measure IC values under controlled pH (e.g., pH 7.4 PBS) .
- Electrochemical Analysis : Use cyclic voltammetry to quantify redox potentials (e.g., E ~0.2–0.4 V vs. Ag/AgCl) .
Cellular Models : Treat HUVECs or SH-SY5Y cells with compound and assess ROS levels via DCFH-DA fluorescence .
Advanced: What strategies can resolve regiochemical ambiguity in pyrazolyl-thiazole coupling reactions?
Methodological Answer:
- NOE Spectroscopy : Identify spatial proximity between pyrazole methyl and thiazole protons .
- Single-Crystal XRD : Resolve bond angles/planarity to confirm substitution pattern (e.g., C2 vs. C4 thiazole linkage) .
- Isotopic Labeling : Synthesize -labeled pyrazole and track coupling via -NMR .
Basic: How can stability studies be designed for this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate in buffers (pH 2–9) at 37°C, sampling at 0, 6, 24, 48 h. Analyze degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics (e.g., t >24 h suggests stability) .
- Thermal Analysis : Perform TGA/DSC to determine melting/decomposition points (>200°C typical for heterocycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
